molecular formula C7H16Cl2N2O2 B11799481 4-Ethylpiperazine-2-carboxylic acid dihydrochloride

4-Ethylpiperazine-2-carboxylic acid dihydrochloride

Cat. No.: B11799481
M. Wt: 231.12 g/mol
InChI Key: PRDZBGBIVPCZBP-UHFFFAOYSA-N
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Description

4-Ethylpiperazine-2-carboxylicaciddihydrochloride is a chemical compound belonging to the piperazine family Piperazines are nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylpiperazine-2-carboxylicaciddihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of this compound often employs parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of piperazine derivatives, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylpiperazine-2-carboxylicaciddihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Ethylpiperazine-2-carboxylicaciddihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethylpiperazine-2-carboxylicaciddihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in disease progression or bind to receptors to alter cellular signaling pathways .

Comparison with Similar Compounds

    Piperazine: A parent compound with a similar structure but lacking the ethyl and carboxylic acid groups.

    Morpholine: A six-membered ring heterocycle with similar pharmacological properties but different structural features.

    Piperidine: Another six-membered ring heterocycle, differing in the position and number of nitrogen atoms.

Uniqueness: 4-Ethylpiperazine-2-carboxylicaciddihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and carboxylic acid groups enhances its solubility, bioavailability, and interaction with molecular targets, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C7H16Cl2N2O2

Molecular Weight

231.12 g/mol

IUPAC Name

4-ethylpiperazine-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C7H14N2O2.2ClH/c1-2-9-4-3-8-6(5-9)7(10)11;;/h6,8H,2-5H2,1H3,(H,10,11);2*1H

InChI Key

PRDZBGBIVPCZBP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNC(C1)C(=O)O.Cl.Cl

Origin of Product

United States

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